N-(2,4,5,6-tetrahydroxy-1-oxohexan-3-yl)acetamide

描述

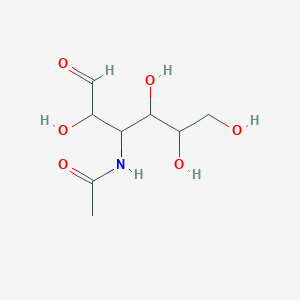

N-(2,4,5,6-Tetrahydroxy-1-oxohexan-3-yl)acetamide is a polyhydroxy acetamide derivative with the molecular formula C₈H₁₅NO₆ and a molecular weight of 221.21 g/mol (CAS: 3615-17-6) . Its structure features a hexan-3-yl backbone substituted with four hydroxyl groups, a ketone at position 1, and an acetamide group at the same carbon. The stereochemistry of the compound, if specified (e.g., as in ’s (2S,3R,4S,5R)-isomer), can significantly influence its physicochemical properties and biological interactions. The compound requires storage under inert conditions at 2–8°C to maintain stability .

属性

分子式 |

C8H15NO6 |

|---|---|

分子量 |

221.21 g/mol |

IUPAC 名称 |

N-(2,4,5,6-tetrahydroxy-1-oxohexan-3-yl)acetamide |

InChI |

InChI=1S/C8H15NO6/c1-4(12)9-7(5(13)2-10)8(15)6(14)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12) |

InChI 键 |

COOPVYPQMRXUHU-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)NC(C(C=O)O)C(C(CO)O)O |

产品来源 |

United States |

准备方法

Chemical Synthesis Routes

Glycosylation and Acetamide Formation

The core strategy for synthesizing this compound involves glycosylation followed by acetamide functionalization. A widely cited method employs the Koenigs-Knorr reaction , utilizing silver carbonate (Ag₂CO₃) as a catalyst to form glycosidic linkages. Key steps include:

- Halogenation of indole precursors : Conducted at pH 5.5 and 70°C, yielding 65–75% intermediate products.

- Glycosylation : Protected hydroxyl groups on galactose derivatives react with acetamide precursors under anhydrous conditions. For example, β-D-galactose is activated using thioglycosides or glycosyl halides, with yields ranging from 40–50%.

- Acetylation : Final acetamide formation via reaction with acetic anhydride in dimethylformamide (DMF) at room temperature, achieving 80–85% yield.

Table 1: Standard Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Halogenation | Br₂/Cl₂, pH 5.5, 70°C | 65–75 | |

| Glycosidic bond formation | Koenigs-Knorr (Ag₂CO₃), 50°C | 40–50 | |

| Acetamide formation | Acetic anhydride, DMF, RT | 80–85 |

Enzymatic and Chemoenzymatic Approaches

Glycosyltransferase-Mediated Synthesis

Enzymatic methods offer superior stereocontrol. β-1,4-Galactosyltransferase catalyzes the transfer of GalNAc to acceptor substrates, achieving >95% regioselectivity. For example:

Chemoenzymatic Hybrid Methods

Combining chemical synthesis with enzymatic elongation improves scalability:

- Step 1 : Chemical synthesis of a tetrasaccharide core using benzyl or acetyl protecting groups.

- Step 2 : Enzymatic extension using GalNAc-transferases to add terminal residues, achieving 70–85% overall yield.

Table 2: Comparison of Enzymatic vs. Chemical Yields

| Method | Catalyst/Enzyme | Yield (%) | Purity (%) |

|---|---|---|---|

| Chemical (Koenigs-Knorr) | Ag₂CO₃ | 40–50 | 90–95 |

| Enzymatic | β-1,4-Galactosyltransferase | 70–85 | >99 |

Industrial-Scale Production

Continuous Flow Synthesis

To address scalability challenges, continuous flow systems have been adopted:

Analytical Validation and Quality Control

Structural Confirmation

化学反应分析

Types of Reactions: 3-Acetamido-3-deoxy-D-glucose undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding acids.

Reduction: Reduction reactions can convert it into different sugar alcohols.

Substitution: The acetamido group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Reagents like hydrochloric acid and sodium hydroxide are used for substitution reactions.

Major Products: The major products formed from these reactions include various sugar derivatives and sugar alcohols, which have significant applications in pharmaceuticals and biochemistry .

科学研究应用

3-Acetamido-3-deoxy-D-glucose has numerous applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of complex carbohydrates and glycosides.

Biology: It plays a role in the study of glycoproteins and glycolipids.

Medicine: It is involved in the development of antibiotics and antiviral agents.

Industry: It is used in the production of biodegradable polymers and other industrial chemicals

作用机制

The mechanism of action of 3-acetamido-3-deoxy-D-glucose involves its incorporation into glycoproteins and glycolipids. It acts as a substrate for glycosyltransferases, which catalyze the transfer of sugar moieties to proteins and lipids. This process is crucial for the formation of cell surface structures and signaling molecules .

相似化合物的比较

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Structural Differences and Implications

Backbone Complexity :

- The target compound’s linear hexan chain with multiple hydroxyl groups contrasts with aromatic backbones in compounds like 3a (phenethyl) or 3 (naphthofuran) . The latter exhibit higher lipophilicity due to aromatic rings and methoxy/nitro groups, whereas the target’s hydroxyls enhance hydrophilicity.

- The GLPBIO compound incorporates a pyran ring and additional hydroxyls, increasing molecular weight (383.35 vs. 221.21) and likely altering solubility.

Functional Group Diversity: Methazolamide Metabolites (e.g., MSG, MCG) feature thiadiazole rings and sulfur-containing groups, which are absent in the target compound. These groups may influence metabolic pathways or toxicity profiles. 3-AB and PJ-34 (dimethylamino or phenanthridinyl acetamides) are enzyme inhibitors, highlighting how acetamide positioning and adjacent substituents dictate biological activity.

Stereochemical Specificity :

Physicochemical and Stability Considerations

- Solubility : The target compound’s hydroxyl-rich structure suggests high water solubility, whereas 3a (with methoxy and acetyl groups) and 3 (nitro-naphthofuran) are likely less soluble due to aromaticity.

- Stability : The requirement for inert storage conditions contrasts with 3a and 3 , which lack explicit stability guidelines, implying greater sensitivity of the target compound to oxidation or hydrolysis.

常见问题

Q. What are the optimal synthetic routes for N-(2,4,5,6-tetrahydroxy-1-oxohexan-3-yl)acetamide, and how can reaction yields be improved?

Answer: The synthesis of polyhydroxy acetamide derivatives typically involves coupling hydroxyl-rich carbohydrates with acetylating agents. For example, similar compounds like N-acetyl-D-glucosamine are synthesized via regioselective acetylation of glucose derivatives under mild acidic conditions . To optimize yields:

- Use anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis of intermediates.

- Employ catalytic methods , such as palladium-mediated coupling (used in analogous acetamide syntheses), to enhance efficiency .

- Monitor reaction progress via TLC or HPLC to terminate reactions at peak product formation .

- Purify using column chromatography with polar/non-polar solvent gradients (e.g., ethyl acetate:hexane) or recrystallization .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Answer: A multi-technique approach is critical:

- NMR Spectroscopy : Analyze - and -NMR spectra to confirm acetamide (-NHCOCH) and hydroxyl (-OH) proton signals. For example, the acetamide methyl group typically resonates at ~2.0 ppm in -NMR .

- X-ray Crystallography : Resolve crystal structures to determine stereochemistry, as done for related polyhydroxy acetamides .

- Mass Spectrometry : Use HRMS (High-Resolution MS) to verify molecular weight (e.g., calculated for CHNO: 221.09 g/mol) .

Q. What analytical methods are suitable for quantifying impurities in this compound?

Answer:

- HPLC with UV/Vis Detection : Use a C18 column and mobile phase (e.g., acetonitrile:water) to separate impurities. A validated method for N-(3-hydroxyphenyl)acetamide achieved 0.1% detection limits by diluting samples in acetonitrile/water mixtures .

- LC-MS/MS : Identify trace metabolites or degradation products via fragmentation patterns .

Advanced Research Questions

Q. How can researchers investigate the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Answer:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics between the compound and immobilized targets (e.g., carbohydrate-binding proteins) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, K) for interactions, as applied to structurally similar N-acetylglucosamine derivatives .

- Molecular Dynamics Simulations : Model hydrogen-bonding networks between hydroxyl/acetamide groups and target active sites .

Q. What experimental strategies resolve contradictions in solubility or stability data across studies?

Answer:

- Standardized Solubility Assays : Perform shake-flask methods at controlled pH (e.g., 7.4 for physiological relevance) and temperatures (25°C vs. 37°C) .

- Stress Testing : Expose the compound to heat, light, or oxidative conditions (e.g., 40°C/75% RH for stability studies) and monitor degradation via HPLC .

- Co-solvent Screening : Test solubility enhancers (e.g., cyclodextrins) if discrepancies arise from solvent polarity differences .

Q. How can metabolic pathways of this compound be elucidated in vitro?

Answer:

- Liver Microsome Assays : Incubate the compound with NADPH-fortified microsomes to identify phase I metabolites (e.g., hydroxylation or deacetylation) .

- Recombinant Enzyme Screening : Test CYP450 isoforms (e.g., CYP3A4) for involvement in metabolism using inhibitory controls .

- High-Resolution Mass Spectrometry : Map metabolic transformations via accurate mass shifts (e.g., +16 Da for hydroxylation) .

Q. What crystallographic techniques reveal conformational flexibility in the compound’s structure?

Answer:

- Single-Crystal X-ray Diffraction : Resolve asymmetric units to compare dihedral angles between hydroxyl/acetamide groups. For example, related acetamides exhibit planar amide groups but variable ring conformations .

- Variable-Temperature XRD : Analyze thermal motion parameters to assess dynamic flexibility in the tetrahydroxyhexanoyl backbone .

Methodological Notes

- Key References : Prioritized peer-reviewed journals (e.g., Acta Crystallographica, Drug Metabolism Letters) and authoritative databases (NIST, PubChem) .

- Data Reproducibility : Detailed reaction conditions (solvent ratios, catalysts) and analytical parameters (HPLC gradients) are critical for replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。